High-Affinity Cholecystokinin Type B (CCK-B) Receptor Binding: 31 nM IC50
In a radioligand displacement assay, N-benzylbut-2-yn-1-amine inhibited the binding of [125I]CCK-8 to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes with an IC50 value of 31 nM at pH 6.5 [1]. In contrast, the parent amine, benzylamine, does not exhibit measurable affinity for the CCK-B receptor in comparable assays, and propargylamine derivatives typically show much weaker or no activity at this target [2]. This represents a >300-fold increase in binding affinity relative to non-specific amine controls.
| Evidence Dimension | CCK-B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Benzylamine: No measurable affinity; Propargylamine derivatives: Typically >10,000 nM or inactive |
| Quantified Difference | >300-fold improvement in binding affinity |
| Conditions | [125I]CCK-8 radioligand displacement assay, mouse brain membranes, pH 6.5 |
Why This Matters
This high-affinity interaction makes the compound a valuable starting point for developing CCK-B receptor modulators, a target implicated in anxiety, pain, and gastrointestinal disorders, whereas generic analogs are unsuitable for this application.
- [1] BindingDB. PrimarySearch_ki for N-benzylbut-2-yn-1-amine (BDBM50404889) at CCK-B receptor. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=6&entryid=50029139 View Source
- [2] PubChem BioAssay. Benzylamine CCK-B receptor binding data. https://pubchem.ncbi.nlm.nih.gov/bioassay/1259403 View Source
